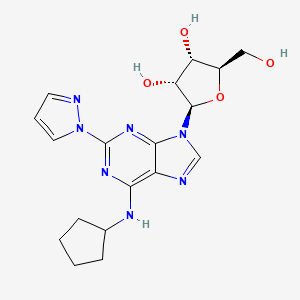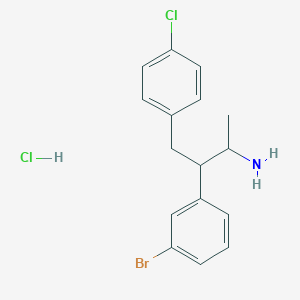![molecular formula C16H18N2O5S B12597882 [1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro- CAS No. 871113-75-6](/img/structure/B12597882.png)
[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Biphenylkern mit Sulfonamid-, Hydroxybutyl- und Nitrofunktionalitäten kombiniert.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von [1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- umfasst typischerweise mehrere Schritte, beginnend mit der Bildung des Biphenylkerns. Dies kann durch eine Suzuki-Kupplungsreaktion zwischen einem halogenierten Benzol und einem Boronsäurederivat erreicht werden. Die Sulfonamidgruppe wird dann durch eine Sulfonierungsreaktion eingeführt, gefolgt von der Anlagerung der Hydroxybutylgruppe durch eine nucleophile Substitutionsreaktion. Der letzte Schritt beinhaltet die Nitrierung des Biphenylkerns, um die Nitrogruppe einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, entscheidend für die Skalierung der Synthese.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxybutylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.
Substitution: Die Sulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Sulfonamidgruppe zu substituieren.
Hauptprodukte
Oxidation: Carbonsäurederivate.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Sulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen Funktionalitäten ermöglichen vielfältige chemische Modifikationen, wodurch es wertvoll für die Entwicklung neuer Materialien und Katalysatoren ist.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und Proteinbindung zu untersuchen, da ihre Sulfonamidgruppe bekanntermaßen mit verschiedenen biologischen Zielstrukturen interagiert.
Medizin
In der medizinischen Chemie hat [1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- potenzielle Anwendungen als Medikamentenkandidat. Seine strukturellen Merkmale ermöglichen es ihm, mit spezifischen biologischen Wegen zu interagieren, wodurch es ein Kandidat für die Entwicklung neuer Therapeutika ist.
Industrie
Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt werden. Seine einzigartigen Eigenschaften machen es für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.
Wirkmechanismus
Der Wirkmechanismus von [1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann an aktive Zentren von Enzymen binden und deren Aktivität hemmen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu verschiedenen biologischen Effekten führen. Die Hydroxybutylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern, was ihre Interaktion mit biologischen Zielstrukturen erleichtert.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxybutyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Butyl-N-(4-Hydroxybutyl)-Nitrosamin: Bekannt für seinen Einsatz in der Blasenkrebsforschung.
N,N-Dibutylnitrosamin: Eine weitere Verbindung, die in der Krebsforschung verwendet wird.
Einzigartigkeit
[1,1’-Biphenyl]-4-Sulfonamid, N-(4-Hydroxybutyl)-3’-nitro- ist einzigartig aufgrund seiner Kombination von Funktionalitäten, die eine breite Palette an chemischer Reaktivität und biologischer Aktivität bieten. Sein Biphenylkern bietet strukturelle Stabilität, während die Sulfonamid-, Hydroxybutyl- und Nitrogruppen vielfältige Wechselwirkungen mit biologischen Zielstrukturen und chemischen Reagenzien ermöglichen.
Die Vielseitigkeit dieser Verbindung macht sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in industriellen Anwendungen, wodurch sie sich von anderen ähnlichen Verbindungen abhebt.
Eigenschaften
CAS-Nummer |
871113-75-6 |
|---|---|
Molekularformel |
C16H18N2O5S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(4-hydroxybutyl)-4-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c19-11-2-1-10-17-24(22,23)16-8-6-13(7-9-16)14-4-3-5-15(12-14)18(20)21/h3-9,12,17,19H,1-2,10-11H2 |
InChI-Schlüssel |
BVJKVKQRRWKAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)

![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
